methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate
Overview
Description
The compound is an organic molecule with a pyrrolidine ring, a hydrazine group, and a carboxylate ester group. The (2E) indicates the configuration of a double bond in the molecule .
Molecular Structure Analysis
The molecular structure would likely involve a pyrrolidine ring (a five-membered ring with nitrogen), a hydrazine group (-NH-NH2), and a carboxylate ester group (-COOCH3). The (2E) indicates the configuration of a double bond, suggesting some level of unsaturation in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The hydrazine group could potentially undergo oxidation or reduction reactions . The ester group might be susceptible to hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Pyrrolidine Chemistry and Synthesis
Pyrrolidines are significant in heterocyclic organic chemistry due to their biological effects and applications in medicine and industry, such as dyes and agrochemicals. Research by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through a [3+2] cycloaddition reaction, highlighting their potential in creating medically and industrially relevant compounds (Żmigrodzka et al., 2022).
Tuberculostatic Activity
In the field of medicinal chemistry, Bogdanowicz et al. (2012) synthesized N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives, exhibiting tuberculostatic activity. This demonstrates the potential of pyrrolidine derivatives in developing new treatments for tuberculosis (Bogdanowicz et al., 2012).
Solvent Dependent Reactions
Research by Rossi et al. (2007) on the solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines provided insights into divergent synthesis pathways, including the formation of pyrrolidine derivatives. These findings can guide the synthesis of various organic compounds (Rossi et al., 2007).
Pyrrole Formation in Non-enzymic Browning
Milić and Piletić (1984) identified pyrroles, including pyrrolidine derivatives, in the non-enzymic browning reaction of glucose and aminobutyric acid, suggesting their formation in food processing and potentially impacting flavor and aroma (Milić & Piletić, 1984).
Antimicrobial and Antioxidative Activity
Amornraksa et al. (2008) demonstrated the synthesis of pyrrolidine derivatives with potential antimicrobial and antioxidative activities. These findings could be relevant for developing new pharmaceuticals or agrochemicals (Amornraksa et al., 2008).
Schiff Base Synthesis and Antimicrobial Agents
Al-Omar and Amr (2010) synthesized pyridine-bridged bis-carboxamide Schiff's bases, starting from pyrrolidine derivatives. These compounds showed significant antimicrobial activity, suggesting their use in combating bacterial and fungal infections (Al-Omar & Amr, 2010).
Pyrrolidine-2-one Derivatives in Antibacterial Research
Betti, Hussain, and Kadhem (2020) explored the antibacterial properties of pyrrolidine-2-one derivatives, contributing to the ongoing search for new antibacterial agents (Betti et al., 2020).
Synthesis of 2,3-Dihydropyrrolizines
Calvo, González-Ortega, and Sañudo (2002) utilized Weinreb 3-(pyrrolidin-2-ylidene)propionamides for synthesizing 2,3-dihydropyrrolizines, illustrating the versatility of pyrrolidine derivatives in organic synthesis (Calvo, González-Ortega, & Sañudo, 2002).
properties
IUPAC Name |
methyl N-(3,4-dihydro-2H-pyrrol-5-ylamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-11-6(10)9-8-5-3-2-4-7-5/h2-4H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHRDPUPSILFMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC1=NCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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